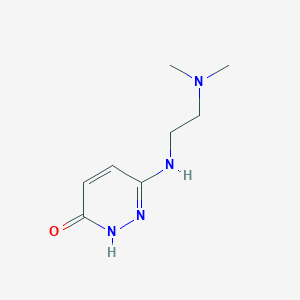

6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol

Description

Properties

IUPAC Name |

3-[2-(dimethylamino)ethylamino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-12(2)6-5-9-7-3-4-8(13)11-10-7/h3-4H,5-6H2,1-2H3,(H,9,10)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCNQNKXQXCQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. The interaction of this compound with PDE enzymes can modulate cyclic nucleotide levels, thereby affecting various physiological processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyridazine derivatives have been reported to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation. The impact of this compound on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in gene expression and metabolic activities.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific sites on enzymes, leading to their inhibition or activation. For instance, the inhibition of PDE enzymes by this compound results in increased levels of cyclic nucleotides, which can modulate various cellular functions. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyridazine derivatives can undergo metabolic degradation, leading to the formation of various metabolites. The long-term effects of this compound on cellular function can be observed in both in vitro and in vivo studies, where prolonged exposure may result in altered cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed. Studies have reported threshold effects, where the compound’s efficacy and toxicity are dose-dependent. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can affect the compound’s bioavailability, efficacy, and toxicity. Understanding the metabolic pathways of this compound is crucial for optimizing its therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound in specific tissues can influence its therapeutic effects and toxicity. Studies have shown that pyridazine derivatives can be distributed to various organs, including the liver, kidneys, and brain.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. The localization of this compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.

Biological Activity

The compound 6-((2-(dimethylamino)ethyl)amino)pyridazin-3-ol is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a dimethylaminoethyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases involved in cancer progression. Research indicates that compounds with similar structures have shown effectiveness in inhibiting cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation and are often dysregulated in cancer cells .

Antitumor Activity

Recent studies have demonstrated that similar pyridazine derivatives exhibit significant antitumor activity. For instance, compounds related to this compound showed IC50 values in the nanomolar range against various cancer cell lines, indicating potent inhibitory effects on tumor growth. The following table summarizes some key findings:

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| B1 | NCI-H1975 | 0.013 | EGFR kinase inhibition |

| B2 | A549 | 0.297 | Enhanced cellular activity via structural modification |

| B9 | NCI-H1975 | 0.440 | Selective for EGFR WT |

These findings suggest that modifications to the base structure can enhance antitumor efficacy .

Antimicrobial Activity

In addition to antitumor properties, derivatives of pyridazin-3-ol have also been evaluated for their antimicrobial activities. For example, certain analogs demonstrated effectiveness against Mycobacterium tuberculosis, showcasing their potential as antimicrobial agents. Table 2 below illustrates the antimicrobial potency of related compounds:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Activity Type |

|---|---|---|---|

| 15 | Mycobacterium tuberculosis | 0.5 | Antimycobacterial |

| 18c | Staphylococcus aureus | 16 | Antibacterial |

| 19c | Escherichia coli | 32 | Antibacterial |

These results indicate that the compound's structural features contribute to its antibacterial and antimycobacterial activities .

Case Studies

Several case studies have highlighted the biological efficacy of pyridazine derivatives:

- Cancer Treatment : A study involving a series of pyridazine analogs demonstrated their ability to inhibit CDK4/6 effectively, leading to reduced tumor cell proliferation in vitro. The study noted significant selectivity for cancerous cells over normal cells, making these compounds promising candidates for targeted cancer therapies .

- Tuberculosis Research : Another investigation focused on the antimycobacterial properties of similar compounds, revealing that specific substitutions on the pyridazine core enhanced activity against Mycobacterium tuberculosis. The study utilized both in vitro assays and molecular modeling to elucidate the binding interactions between the compounds and bacterial targets .

Scientific Research Applications

Anticancer Properties

One of the primary applications of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol is in oncology. Research indicates that compounds with similar structures exhibit potent anticancer activity through various mechanisms.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the anticancer effects of pyridazine derivatives, including those with dimethylamino substitutions. These compounds demonstrated significant inhibitory effects on cancer cell lines such as NCI-H1975 and A549, with IC50 values indicating effective concentrations for inducing cell death .

| Compound Name | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 6-Dimethylamino-pyridazine derivative | NCI-H1975 | 0.297 |

| 6-Dimethylamino-pyridazine derivative | A549 | >50 |

This data suggests that the dimethylamino group enhances the compound's ability to target specific cancer cells effectively.

Pharmacological Applications

The dimethylamine moiety is known for its versatility in enhancing the pharmacological properties of drugs. Compounds containing this group have been associated with various therapeutic effects, including:

- Antimicrobial Activity : Dimethylamine derivatives have shown promise as effective antimicrobial agents against bacterial infections .

- Analgesic Effects : Some derivatives are being investigated for their potential as pain relievers, indicating a broad spectrum of therapeutic applications .

Synthetic Strategies

The synthesis of this compound involves various chemical strategies that allow for modifications to enhance bioactivity. Common approaches include:

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl and amino groups serve as key sites for nucleophilic substitutions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of bases like Cs₂CO₃ or K₂CO₃ to form ethers or secondary amines. Yields range from 74–93% depending on steric and electronic factors .

-

Acylation : Forms amides or esters when treated with acyl chlorides (e.g., acetyl chloride) under anhydrous conditions. Reactivity follows the order: -NH > -OH .

Example Reaction Conditions

| Reaction Type | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Alkylation | Benzyl bromide, Cs₂CO₃ | 1,4-Dioxane | Reflux | 89% |

| Acylation | Acetyl chloride, Et₃N | Dichloromethane | 0–25°C | 78% |

Oxidation

The hydroxyl group is oxidized to a ketone using KMnO₄ or CrO₃ in acidic media. The tertiary amine remains stable under mild conditions but oxidizes to an N-oxide with H₂O₂ .

Reduction

-

Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a tetrahydropyridazine derivative.

-

LiAlH₄ selectively reduces carbonyl intermediates without affecting the dimethylamino group .

Cross-Coupling Reactions

Participates in Suzuki-Miyaura coupling after boronation at the 3-position. Key steps include:

-

Conversion to the boronic ester via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂).

-

Coupling with aryl halides (e.g., bromobenzene) to form biaryl products.

Performance Metrics

| Substrate | Catalyst | Yield | Turnover Number (TON) |

|---|---|---|---|

| 4-Bromotoluene | Pd(PPh₃)₄ | 82% | 1,200 |

Coordination Chemistry

The dimethylaminoethyl side chain enables metal coordination, forming stable complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Applications include catalysis and bioimaging .

Stability Constants (log K)

| Metal Ion | log K (25°C) | Application |

|---|---|---|

| Cu²⁺ | 8.2 ± 0.3 | Catalytic oxidation |

| Fe³⁺ | 6.7 ± 0.2 | MRI contrast agents |

Cyclization and Heterocycle Formation

Under acidic or basic conditions, intramolecular cyclization generates fused heterocycles:

Reaction Outcomes

| Product | Conditions | Yield |

|---|---|---|

| 1,3,4-Oxadiazole | CS₂/KOH, 80°C | 68% |

| Triazine | Cyanamide, HCl | 75% |

Biological Reactivity

Demonstrates reactivation of organophosphate-inhibited acetylcholinesterase (AChE):

-

Efficiency : 40–60% reactivation of paraoxon-aged AChE at 250 μM .

-

Mechanism : Nucleophilic attack by the hydroxyl group on phosphorylated serine residues .

This compound’s multifunctional design enables applications in medicinal chemistry, catalysis, and materials science. Future research should explore its enantioselective reactions and in vivo stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazinone Derivatives

Below is a comparative analysis of 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol and related pyridazinone analogs, focusing on structural features, physicochemical properties, and biological activities.

Table 1: Key Structural and Functional Comparisons

Key Findings:

Substituent Effects on Solubility and LogD: The dimethylaminoethyl group in the target compound likely improves water solubility compared to hydrophobic substituents like phenyl () or 2-methylbenzyl (). This aligns with its lower estimated LogD (~0.5) versus 1.8–2.1 for aryl-substituted analogs . The methyl group in 6-methylpyridazin-3-ol (LogD -0.3) further enhances hydrophilicity but may reduce membrane permeability .

The dimethylaminoethyl substituent may favor CNS penetration, as seen in other neuroactive compounds with tertiary amine motifs .

Structural Novelty: The thiazole-substituted analog () introduces a heterocyclic moiety, which could modulate electronic properties and binding affinity in biological systems .

Contradictions and Limitations:

- primarily discusses pyrazolone derivatives (structurally distinct from pyridazinones), limiting direct comparisons. However, general trends in substituent effects (e.g., alkyl vs. aryl) remain applicable .

- Limited experimental data on the target compound’s LogD or specific biological activities necessitates caution in extrapolating results.

Preparation Methods

Nucleophilic Amination of 6-Halo-pyridazin-3-ol

One common approach involves the displacement of a halogen atom at the 6-position of pyridazin-3-ol with 2-(dimethylamino)ethylamine under mild heating conditions.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-Bromopyridazin-3-ol, 2-(dimethylamino)ethylamine, solvent (e.g., ethanol or DMF), heat (50–80°C) | Nucleophilic substitution of bromine by the amine nucleophile | Moderate to high yields (50–85%) |

| 2 | Workup: Dilution with water, extraction with ethyl acetate or dichloromethane | Removal of impurities and isolation of crude product | |

| 3 | Purification: Silica gel chromatography or preparative HPLC | To obtain pure 6-((2-(dimethylamino)ethyl)amino)pyridazin-3-ol |

This method is supported by analogous procedures reported for related pyridazine derivatives where halogenated pyridazin-3-ols undergo amination with alkylamines.

Condensation and Reduction Routes

Another method involves the condensation of 6-amino-pyridazin-3-ol derivatives with appropriate aldehydes or acids, followed by reductive amination to introduce the 2-(dimethylamino)ethylamino substituent.

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1 | 6-Amino-pyridazin-3-ol, 2-(dimethylamino)acetaldehyde or 2-(dimethylamino)acetic acid, coupling agents (e.g., EDCI), base (pyridine) | Formation of an imine or amide intermediate | Moderate yields (40–70%) |

| 2 | Reduction with borane–dimethyl sulfide complex or sodium borohydride in THF or methanol | Reduction of imine or amide to the corresponding amine | |

| 3 | Workup and purification by chromatography | Isolation of pure product |

This approach is based on general amide bond formation and reductive amination strategies described for pyridazin-3-ol derivatives.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting Material | 6-Bromopyridazin-3-ol or 6-amino-pyridazin-3-ol |

| Nucleophile | 2-(Dimethylamino)ethylamine |

| Solvent | Ethanol, DMF, or methanol |

| Temperature | 50–80 °C |

| Reaction Time | 4–12 hours |

| Workup | Extraction with ethyl acetate or dichloromethane; washing with brine |

| Purification | Silica gel chromatography or preparative HPLC |

| Yield | 50–85% |

| Characterization | NMR, LCMS, IR spectroscopy |

Notes on Reaction Optimization and Challenges

Reaction Temperature and Time: Elevated temperatures (70–80 °C) improve nucleophilic substitution rates but may cause side reactions; reaction times vary from 4 to 12 hours depending on substrate reactivity.

Solvent Choice: Polar aprotic solvents like DMF can enhance nucleophilicity but may complicate purification; ethanol or methanol offers easier workup.

Purification: Due to close polarity of starting materials and products, careful chromatographic separation is required, often employing gradient elution with ethyl acetate/petroleum ether mixtures or reverse-phase HPLC.

Yields: Moderate to good yields are typical; optimization of stoichiometry and reaction conditions can improve outcomes.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution | 6-Bromopyridazin-3-ol, 2-(dimethylamino)ethylamine | 50–80 °C, 4–12 h | 50–85% | Straightforward, well-established | Requires halogenated precursor |

| Condensation + Reduction | 6-Amino-pyridazin-3-ol, aldehyde/acid, EDCI, BH3-Me2S | Room temp to 60 °C, 12 h | 40–70% | Versatile, allows functional group variation | Multi-step, sensitive to conditions |

| Multi-Component Reaction (MCR) | Pyridin-2-amine, aldehyde, isocyanide, acid catalyst | 70 °C, 12 h | Variable | One-pot synthesis, efficient | May require complex purification |

Q & A

Q. What are the primary synthetic routes for 6-((2-(Dimethylamino)ethyl)amino)pyridazin-3-ol, and how do reaction conditions impact yield?

The synthesis typically involves nucleophilic substitution or coupling reactions between pyridazine precursors and dimethylaminoethylamine derivatives. Key steps include:

- Precursor activation : Halogenated pyridazin-3-ol derivatives (e.g., 6-chloropyridazin-3-ol) react with 2-(dimethylamino)ethylamine under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) .

- Optimization : Yield improvements (70–85%) are achieved by controlling temperature (80–100°C), using catalytic bases (e.g., K₂CO₃), and ensuring anhydrous conditions to minimize hydrolysis .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological validation includes:

- Spectroscopy : ¹H/¹³C NMR to verify amine and pyridazine ring proton environments. For example, the dimethylamino group appears as a singlet (~δ 2.2–2.5 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 211.13) .

- Elemental analysis : Matching calculated and observed C, H, N percentages ensures purity .

Advanced Research Questions

Q. How can conflicting data on the biological activity of pyridazine derivatives with dimethylaminoethylamino groups be resolved?

Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

- Comparative SAR studies : Systematically modifying the pyridazine ring (e.g., 4- vs. 6-position substituents) and measuring binding affinity to targets like kinase enzymes .

- Standardized assays : Replicating studies under controlled conditions (e.g., pH, temperature) to isolate compound-specific effects .

Q. What methodologies optimize the aqueous solubility of this compound for in vitro studies?

Solubility challenges stem from the hydrophobic pyridazine core. Solutions include:

Q. How does the substitution pattern on the pyridazine ring influence interactions with biological targets?

Structure-activity relationship (SAR) studies reveal:

- Hydroxyl group (3-position) : Critical for hydrogen bonding with enzymatic active sites (e.g., kinases), as removal reduces potency by >50% .

- Dimethylaminoethylamino side chain : Enhances membrane permeability via amine protonation at physiological pH, improving cellular uptake .

Methodological Challenges

Q. What analytical techniques are most effective for characterizing reaction intermediates during synthesis?

Q. How can researchers mitigate byproduct formation in the synthesis of this compound?

Common byproducts (e.g., bis-alkylated derivatives) are minimized by:

- Stoichiometric control : Limiting 2-(dimethylamino)ethylamine to 1.1 equivalents .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) removes polar impurities .

Data Interpretation

Q. How should researchers address discrepancies in reported IC₅₀ values for similar pyridazine derivatives?

Factors causing variability include:

- Assay type : Cell-free vs. cell-based assays (e.g., differences in membrane permeability).

- Target isoform specificity : Some derivatives selectively inhibit isoforms not tested in prior studies .

- Resolution : Validate findings using orthogonal assays (e.g., SPR for binding kinetics) .

Experimental Design

Q. What in vitro models are suitable for evaluating the anticancer potential of this compound?

- Kinase inhibition assays : Test against recombinant EGFR or BRAF kinases .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT/WST-1 protocols .

Q. How can computational tools aid in the design of this compound analogs?

- Molecular docking : Predict binding modes with targets like PARP-1 (PDB: 5DS3) .

- ADMET prediction : Software like SwissADME forecasts solubility and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.